1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea
Description
Properties
Molecular Formula |
C16H19N3O2S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea |
InChI |
InChI=1S/C16H19N3O2S/c1-3-13-15(22-9-17-13)19-16(20)18-10(2)12-8-21-14-7-5-4-6-11(12)14/h4-7,9-10,12H,3,8H2,1-2H3,(H2,18,19,20) |
InChI Key |
ATPGMIGLBOBTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=N1)NC(=O)NC(C)C2COC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Heterocyclic Core: 2,3-Dihydro-1-benzofuran Derivative
- Starting Material: 2-Aminophenol derivatives or substituted phenols.
- Reaction Type: Cyclization via intramolecular electrophilic substitution or oxidative cyclization.
- Procedure:
Dissolve 2-aminophenol in an appropriate solvent such as ethanol or acetic acid. Subject the mixture to reflux with an oxidizing agent (e.g., iodine, potassium permanganate, or ferric chloride) to facilitate oxidative cyclization, forming the 2,3-dihydro-1-benzofuran ring system.
Alternatively, employing a Friedel–Crafts acylation with suitable acyl chlorides followed by cyclization can also be effective.
| Parameter | Details |
|---|---|
| Solvent | Ethanol or acetic acid |
| Reflux Time | 4–6 hours |
| Oxidant | Iodine or potassium permanganate |
| Temperature | 80–100°C |
Notes:
The key is to achieve selective cyclization without over-oxidation. The product is purified via recrystallization or chromatography.
Functionalization at the 3-Position: Introduction of the Ethyl Group
- Starting Material: The benzofuran core with a free hydroxyl or amino group at the 3-position.
- Reaction Type: Alkylation via nucleophilic substitution or Friedel–Crafts alkylation.
- Procedure:
React the benzofuran derivative with ethyl halides (e.g., ethyl bromide or ethyl chloride) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like acetone or dimethylformamide (DMF).
This step introduces the (2,3-dihydro-1-benzofuran-3-yl)ethyl moiety at the desired position.
| Parameter | Details |
|---|---|
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Acetone or DMF |
| Temperature | Reflux (around 80°C) |
| Time | 12–24 hours |
Notes:
Ensure regioselectivity by controlling reaction conditions; the product is purified via chromatography.
Synthesis of the 4-Ethyl-1,3-thiazol-5-yl Fragment
- Starting Material: Ethyl acetoacetate and thiourea derivatives.
- Reaction Type: Cyclization to form thiazole rings.
- Procedure:
Condense ethyl acetoacetate with thiourea derivatives under reflux to form 4-ethyl-1,3-thiazol-5-yl derivatives.
For example, reacting ethyl acetoacetate with thiourea in ethanol with catalytic acid (e.g., acetic acid) promotes cyclization.
| Parameter | Details |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (catalytic) |
| Reflux Time | 4–6 hours |
| Temperature | 80–100°C |
Notes:
Purify via recrystallization; confirm structure via NMR and melting point.
Formation of the Urea Linkage: Coupling of the Heterocyclic Amine with Phenylisocyanate
-
- The heterocyclic amine (e.g., 4-ethyl-1,3-thiazol-5-ylamine derivative)
- Phenylisocyanate
Reaction Type: Urea formation via nucleophilic addition to isocyanate.
Procedure:
Dissolve the heterocyclic amine in absolute ethanol. Add phenylisocyanate dropwise under stirring at room temperature or slight heating (~40°C). Reflux the mixture for 3–4 hours to ensure complete reaction.
| Parameter | Details |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | Room temperature to 40°C |
| Duration | 3–4 hours |
| Work-up | Precipitate filtration, washing with ethanol |
Notes:
Recrystallize the product from ethanol or benzene for purity.
Final Coupling: Assembly of the Target Compound
Step:
React the (2,3-dihydro-1-benzofuran-3-yl)ethyl amine derivative with the 4-ethyl-1,3-thiazol-5-yl isocyanate or amine derivative, depending on the functional groups, to form the urea linkage.Method:
If the benzofuran derivative bears an amino group, it reacts directly with the thiazolyl isocyanate.
Alternatively, if the derivative contains a free amine, coupling proceeds similarly as above.Reaction Conditions:
Reflux in ethanol, with monitoring via TLC until completion.
Summary of the Synthetic Route
| Step | Key Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization | 2-Aminophenol + oxidant | Reflux | Form benzofuran core |
| 2 | Alkylation | Ethyl halide | Reflux with base | Attach ethyl group at 3-position |
| 3 | Thiazole formation | Ethyl acetoacetate + thiourea | Reflux | Synthesize thiazolyl fragment |
| 4 | Urea linkage | Heterocyclic amine + phenylisocyanate | Reflux | Form urea bridge |
| 5 | Final coupling | Benzofuran derivative + thiazolyl derivative | Reflux | Assemble target molecule |
Notes on Purification and Characterization
- Purification: Recrystallization from ethanol, benzene, or ethyl acetate.
- Characterization: Confirm structure via NMR, IR, and melting point analysis.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Benzofuranones and related derivatives.
Reduction: Dihydrothiazoles and related compounds.
Substitution: Various substituted benzofuran and thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiazole moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : The dihydrobenzofuran group in the target compound differentiates it from biphenyl (e.g., ) or chlorophenyl (e.g., ) analogues. This moiety may enhance lipophilicity and CNS penetration compared to polar substituents like carbamimidamido (AZ1729) .
- Thiazole Modifications : The 4-ethyl group on the thiazole ring likely improves metabolic stability compared to unsubstituted thiazoles (e.g., ), while thiophene-thiazole hybrids () introduce additional π-conjugation for enhanced binding.
Pharmacological and Biochemical Comparisons
Enzyme/Receptor Targeting
- AZ1729 : A thiazol-5-yl urea derivative developed for short-chain fatty acid (SCFA) receptor studies, demonstrating >95% purity and confirmed activity in receptor modulation assays . This suggests urea-thiazole scaffolds are viable for GPCR targeting.
- Anti-T. gondii Activity: The thiazolidinone derivative in inhibits Toxoplasma gondii via thiazole-mediated interference with parasitic enzymes, highlighting the thiazole ring’s role in antiparasitic mechanisms.
Anticancer/Antiviral Potential
- The hydrazine-carbothioamide-thiazole derivative in exhibits broad-spectrum antiviral and anticancer activity, likely due to its ability to disrupt DNA/protein synthesis. The target compound’s urea group may offer similar mechanisms but with improved solubility .
Research Findings and Implications
Biological Activity
1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea is a synthetic organic compound notable for its diverse biological activities, primarily attributed to its unique structural components: a benzofuran moiety and a thiazole ring. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 317.4 g/mol. The IUPAC name reflects its complex structure, which includes both benzofuran and thiazole functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O2S |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C16H19N3O2S/... |
The biological activity of this compound is largely influenced by its ability to interact with various molecular targets. The benzofuran and thiazole moieties are known to engage in binding with specific enzymes or receptors, which can modulate their activity. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
Anticancer Activity
Research indicates that compounds with thiazole and benzofuran structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies
- Colon Carcinoma : Compounds structurally related to this urea derivative showed promising results against colon carcinoma HCT-15 cells, with IC50 values indicating potent cytotoxicity .
- Breast Cancer : Thiazole-containing compounds have been reported to exhibit strong selectivity against breast cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their efficacy against a range of bacterial strains. Preliminary studies suggest that this compound may possess similar antimicrobial effects.
Anti-inflammatory Effects
The benzofuran moiety is associated with anti-inflammatory activities. Research into related compounds indicates that they can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Research Findings
Numerous studies have contributed to understanding the biological activities of this compound. Below is a summary of key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
